O-丁基羟胺

描述

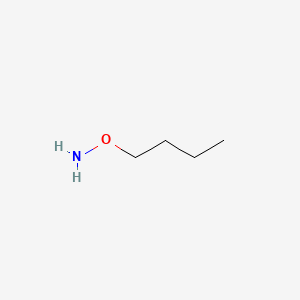

O-Butylhydroxylamine is a chemical compound that is part of a broader class of hydroxylamines, which are characterized by the presence of an amino group (NH2) and a hydroxyl group (OH) attached to the same carbon atom. These compounds are known for their nucleophilic properties and are often used in various organic synthesis reactions. The introduction of aliphatic amino and hydroxy groups to keto steroids using O-substituted hydroxylamines, such as (aminooxy)butyl- and -hexylamines and alcohols, has been demonstrated to be an effective method for derivatizing keto steroids in an alkaline alcoholic solution .

Synthesis Analysis

The synthesis of O-substituted hydroxylamines can be achieved through the Ing-Manske modification of the Gabriel synthesis, which allows for the introduction of aliphatic amino or hydroxy groups with a spacer arm to compounds like testosterone and cortisol . Another method involves the reaction of magnesium amides with tert-butyl 2,6-dimethyl perbenzoate in tetrahydrofuran at low temperatures, which provides a way to synthesize O-tert-butyl-N,N-disubstituted hydroxylamines by direct N-O bond formation . Additionally, N,O-bis(tert-butoxycarbonyl)-hydroxylamine has been synthesized from hydroxylamine hydrochloride and di-tert-butyl dicarbonate, offering an improvement in safety over previous methods .

Molecular Structure Analysis

The molecular structure of O-Butylhydroxylamine derivatives can be complex, as seen in the synthesis and characterization of 4,6-O-butylidene-N-(2-hydroxybenzylidene)-β-D-glucopyranosylamine. This compound exhibits a tridentate ONO ligation-core and has been characterized using analytical, spectral, and single-crystal X-ray diffraction methods. The crystal structure confirmed the presence of the β-anomer and revealed C-1-N-glycosylation, with the saccharide unit exhibiting a 4C1 chair conformation .

Chemical Reactions Analysis

O-Butylhydroxylamine and its derivatives are versatile in chemical reactions. For instance, the aminooxy group of O-substituted hydroxylamines reacts readily with keto groups, allowing for further reactions with the remaining functional groups . The synthesis of O-(2,4-dinitrophenyl)hydroxylamine demonstrates its use in an N-amination/benzoylation procedure with various substituted pyridines, leading to the formation of polysubstituted N-benzoyliminopyridinium ylides .

Physical and Chemical Properties Analysis

The physical and chemical properties of O-Butylhydroxylamine derivatives are influenced by their molecular structure. For example, the presence of the ONO ligation-core and the specific anomeric nature of the glucopyranosylamine derivatives affect their reactivity and interaction with other molecules. These compounds are known to form hydrogen-bond interactions within the lattice, which can stabilize their conformation and influence their solubility and reactivity . The synthesis methods mentioned also highlight the functional group tolerance and the potential for a broad range of reactions that these compounds can undergo .

科学研究应用

合成和分离酰基亚硝基化合物

O-丁基羟胺在合成和分离酰基亚硝基化合物中起着关键作用。例如,Alewood等人(1978年)强调了其在合成各种羟胺酸方面的用途,这些羟胺酸可以被氧化形成酰基亚硝基化合物。这些化合物在各种化学合成和可能的双自由基系统中具有应用(Alewood et al., 1978)。

分解和重排反应

O-丁基羟胺参与复杂的分解和重排反应。例如,Craig和Roberts(1972年)发现某些烯丙基取代的亚硝基自由基的分解形成了ButNO和其他羟胺衍生物。这些反应对于理解这些分子在不同条件下的稳定性和转化至关重要(Craig & Roberts, 1972)。

苯羟亚胺酰氯的合成

在化学合成中,O-丁基羟胺有助于产生苯羟亚胺酰氯,正如Uchida和Kozuka(1984年)所示。他们证明,将N-苯酰-N-叔丁基羟胺与氯化亚磺酰反应可得到O-氯亚磺基苯羟亚胺酰氯,这在各种合成应用中具有价值(Uchida & Kozuka, 1984)。

生物系统中ATP合成的抑制

丁基羟胺,O-丁基羟胺的衍生物,已被发现可以抑制生物系统中的ATP合成。这在Baeuerlein等人(1982年)的一项研究中得到了证明,他们观察到了TF1·FO-ATP酶嵌入脂质体中ATP合成的抑制,表明其对生物过程可能产生影响(Baeuerlein, Skrzipczyk, & Küchler, 1982)。

抗氧化性质及对细胞老化的影响

N-叔丁基羟胺,α-苯基-N-叔丁基硝酮的水解产物,显示出抗氧化性质和对细胞老化的影响。Atamna等人(2000年)揭示了其在延缓人类肺成纤维细胞衰老中的强效作用,暗示了其在生物医学应用中的重要性(Atamna, Paler-Martinez, & Ames, 2000)。

合成改性的Weinreb酰胺

O-丁基羟胺在合成改性的Weinreb酰胺中起着关键作用。Labeeuw等人(2004年)成功地使用N-甲基-O-叔丁基羟胺盐酸盐来实现这一目的,突显了其在高效制备重要化学中间体中的实用性(Labeeuw, Phansavath, & Genêt, 2004)。

作用机制

安全和危害

属性

IUPAC Name |

O-butylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-3-4-6-5/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVVIGQKJZLJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204773 | |

| Record name | Hydroxylamine, O-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Butylhydroxylamine | |

CAS RN |

5622-77-5 | |

| Record name | Hydroxylamine, O-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005622775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)

![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274064.png)

![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274065.png)